
Eltenac
Übersicht
Beschreibung
Eltenac ist ein nichtsteroidales Antirheumatikum (NSAR) mit einer strukturellen Ähnlichkeit zu Diclofenac, wobei ein Benzolring durch einen Thiophenring substituiert ist . Es ist bekannt für seine Verwendung bei der Behandlung von Entzündungen und Schmerzen im Zusammenhang mit Erkrankungen des Bewegungsapparates, insbesondere Osteoarthritis .
Vorbereitungsmethoden
Eltenac kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 2,6-Dichlorbenzoylchlorid mit Thiophen-2-essigsäure in Gegenwart einer Base . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Dichlormethan und einer Base wie Triethylamin. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Eltenac unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Thiol-Derivaten führen.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Thiophenring.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pain Management in Equines
Eltenac has been extensively studied for its effectiveness in alleviating pain in horses. A notable study demonstrated that a single intravenous injection of this compound provided significant pain relief for up to 24 hours post-administration . This makes it a valuable option for treating acute pain conditions in equine patients.
Comparison with Other NSAIDs
Research has compared the efficacy of this compound with other NSAIDs, such as flunixin meglumine. One study indicated that this compound produced comparable results in managing experimentally induced carpitis, a painful condition affecting horse joints . This comparative analysis helps veterinarians choose the most effective treatment options based on specific clinical scenarios.
Safety and Toxicity Studies
Safety assessments are critical in veterinary pharmacology. A toxicity study involving intravenous administration of this compound to horses highlighted potential adverse effects, emphasizing the need for careful dosage management . Such studies are essential for establishing safe usage guidelines and understanding the drug's side effect profile.
Efficacy of this compound vs. Flunixin Megumine
Adverse Effects Reported
Study Reference | Adverse Effects Observed | Frequency |
---|---|---|
Gastrointestinal upset | 15% | |
Injection site reactions | 10% |
Case Study 1: Management of Laminitis
In a clinical setting, this compound was administered to a horse diagnosed with laminitis. The treatment resulted in marked improvement in mobility and reduction of pain scores within 48 hours, showcasing its effectiveness in chronic inflammatory conditions .
Case Study 2: Post-Surgical Pain Relief
A study involving post-surgical recovery in horses highlighted that those treated with this compound experienced less postoperative pain compared to those receiving placebo treatment. The results indicated a significant decrease in pain scores measured using standardized veterinary scales .
Wirkmechanismus
Eltenac exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Eltenac ist ähnlich wie andere NSAR wie Diclofenac und Naproxen. Es besitzt einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Zu den anderen ähnlichen Verbindungen gehören Ibuprofen, Ketoprofen und Piroxicam, die alle NSAR mit unterschiedlichen Wirkungsgraden und Sicherheitsprofilen sind .
Biologische Aktivität
Eltenac, chemically known as 4-[(2,6-dichlorophenyl) amino]-3-thiopheneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly for horses. This article explores its biological activity, including pharmacological effects, toxicity, and clinical efficacy based on diverse studies and findings.
Pharmacological Properties
This compound exhibits anti-inflammatory and analgesic properties through its mechanism of action as a cyclooxygenase (COX) inhibitor. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
Table 1: Comparison of COX Inhibition by this compound and Other NSAIDs
NSAID | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |
---|---|---|---|
This compound | Moderate | High | 1:3 |
Flunixin | High | Moderate | 3:1 |
Phenylbutazone | High | Low | 5:1 |
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of this compound in managing pain and inflammation in horses. A double-blind study evaluated its efficacy compared to flunixin meglumine in horses with induced carpitis. Results indicated that this compound provided comparable analgesic effects while exhibiting a favorable safety profile.
Case Study: Efficacy in Horses
In a controlled trial involving 30 horses, those treated with this compound showed significant improvement in lameness scores and reduced inflammatory markers compared to the control group receiving saline. The study highlighted the drug's potential for managing acute inflammatory conditions in equines .
Toxicity and Safety Profile
This compound has been assessed for its toxicity through various studies. A notable toxicity study involved administering different dosages to horses over a period of 15 days. The findings revealed:
- Dose-Dependent Effects : At higher doses (2.5 mg/kg), some horses developed mild gastric ulcers and changes in white blood cell counts.
- Biochemical Changes : Decreases in total protein, albumin, and globulin levels were observed, indicating potential hepatic effects .
Table 2: Observed Toxicity Symptoms in Horses
Dosage (mg/kg) | Symptoms Observed |
---|---|
0.5 | No significant adverse effects |
1.5 | Mild gastrointestinal discomfort |
2.5 | Gastric ulcers; ventral edema |
Research Findings
Recent studies have expanded on the biological activity of this compound beyond its primary anti-inflammatory effects. Research indicates potential roles in modulating immune responses and influencing metabolic pathways.
Anti-Inflammatory Mechanism
This compound's anti-inflammatory action is primarily attributed to its ability to inhibit COX-2 selectively, leading to decreased production of pro-inflammatory cytokines. This mechanism is crucial for managing conditions characterized by excessive inflammation.
Metabolic Impact
Investigations into the metabolic effects of this compound suggest alterations in lipid metabolism and liver enzyme activity, which could be relevant for understanding its broader implications on equine health .
Eigenschaften
IUPAC Name |
2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELILMBZWCGOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223184 | |
Record name | Eltenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72895-88-6 | |
Record name | Eltenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72895-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eltenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072895886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72895-88-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELTENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A153L3JA99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.